![molecular formula C45H56Cl2N2O10 B12348232 (1S,3S,6S,7Z,10Z,13R,16S,17S,18S,21R,22R,23Z)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid](/img/structure/B12348232.png)
(1S,3S,6S,7Z,10Z,13R,16S,17S,18S,21R,22R,23Z)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1S,3S,6S,7Z,10Z,13R,16S,17S,18S,21R,22R,23Z)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid” is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers, conjugated double bonds, and various functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common techniques used in the synthesis include:
Oxidation and Reduction Reactions: To introduce hydroxyl and carbonyl groups.
Substitution Reactions: To attach the pyrrole and oxane rings.
Cyclization Reactions: To form the pentacyclic structure.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic routes to increase yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Breaking down of ester or amide bonds.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Hydrolysis Conditions: Acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. Its multiple functional groups and chiral centers make it a candidate for drug development and biochemical research.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests it may interact with various biological targets, making it a potential lead compound for drug discovery.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to bind to various enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: By binding to the active site of enzymes.
Receptor Modulation: By interacting with cell surface receptors.
Signal Transduction: By affecting intracellular signaling pathways.
Eigenschaften
Molekularformel |
C45H56Cl2N2O10 |
|---|---|
Molekulargewicht |
855.8 g/mol |
IUPAC-Name |
(1S,3S,6S,7Z,10Z,13R,16S,17S,18S,21R,22R,23Z)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid |
InChI |
InChI=1S/C45H56Cl2N2O10/c1-7-25-20-45-39(52)34(42(56)59-45)38(51)44(8-2)26(12-10-9-11-22(3)19-43(45,6)21-28(25)41(54)55)14-15-27-29(44)16-13-23(4)37(27)58-33-18-31(50)35(24(5)57-33)49-40(53)36-30(46)17-32(47)48-36/h9-10,14-15,17,19,21,23-27,29,31,33,35,37,48,50-51H,7-8,11-13,16,18,20H2,1-6H3,(H,49,53)(H,54,55)/b10-9-,22-19-,38-34-/t23-,24+,25-,26+,27-,29+,31+,33-,35+,37-,43-,44+,45+/m0/s1 |
InChI-Schlüssel |
UYAXASMGHNZATD-OQNVVLMTSA-N |
Isomerische SMILES |
CC[C@H]1C[C@@]23C(=O)/C(=C(\[C@]4([C@@H]5CC[C@@H]([C@@H]([C@H]5C=C[C@H]4C/C=C\C/C(=C\[C@]2(C=C1C(=O)O)C)/C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)NC(=O)C7=C(C=C(N7)Cl)Cl)O)C)CC)/O)/C(=O)O3 |
Kanonische SMILES |
CCC1CC23C(=O)C(=C(C4(C5CCC(C(C5C=CC4CC=CCC(=CC2(C=C1C(=O)O)C)C)OC6CC(C(C(O6)C)NC(=O)C7=C(C=C(N7)Cl)Cl)O)C)CC)O)C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B12348149.png)
![4-{[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]methyl}aniline](/img/structure/B12348157.png)
![2-Amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12348164.png)
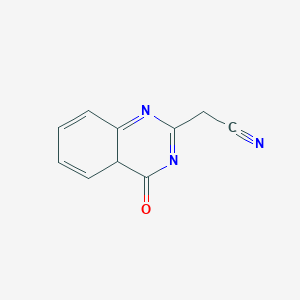
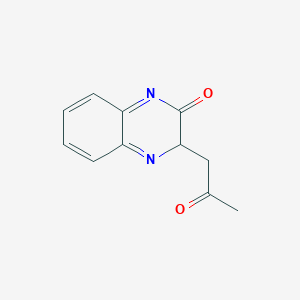
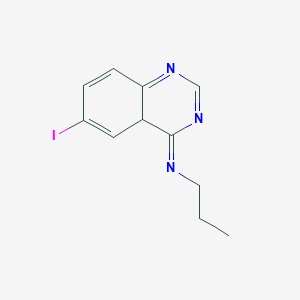
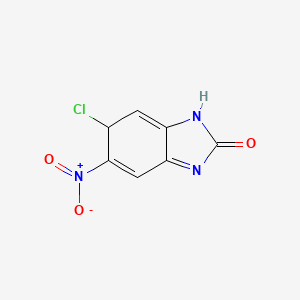
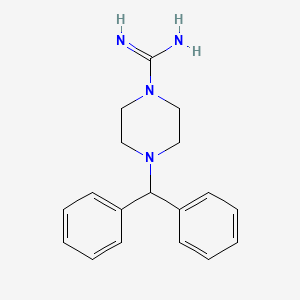
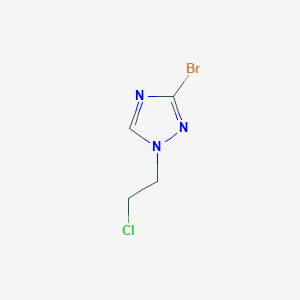
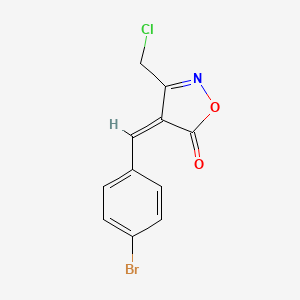
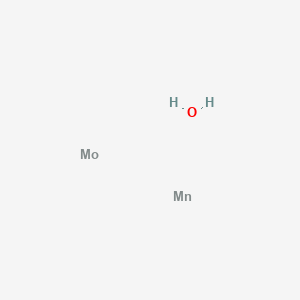
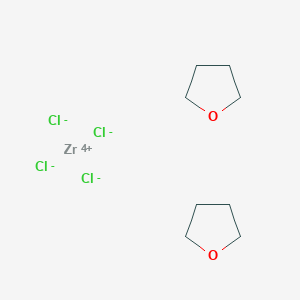
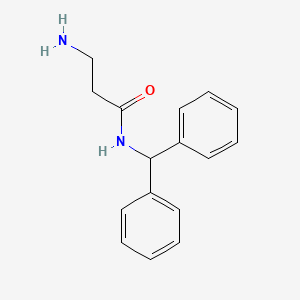
![5-[2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-1,2,3,3a,4,5,6,7a-octahydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12348257.png)
